CDP-alpha-D-abequose

Description

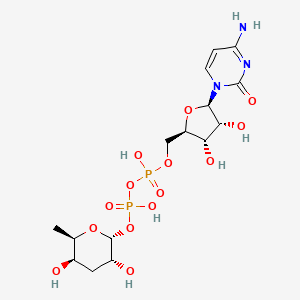

Structure

3D Structure

Properties

Molecular Formula |

C15H25N3O14P2 |

|---|---|

Molecular Weight |

533.32 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6R)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,7-,8-,9-,11-,12-,13-,14-/m1/s1 |

InChI Key |

JHEDABDMLBOYRG-YGBYUOMUSA-N |

SMILES |

CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |

Isomeric SMILES |

C[C@@H]1[C@@H](C[C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |

Canonical SMILES |

CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |

Origin of Product |

United States |

Elucidation of Biosynthetic Pathways and Enzymology of Cdp Alpha D Abequose

Initial Precursor Metabolites and Committing Steps in Cytosine Diphosphate-Sugar Synthesis

The synthesis of CDP-activated sugars typically begins with the activation of a monosaccharide phosphate (B84403) by cytidine (B196190) triphosphate (CTP). For CDP-abequose, the pathway commences with glucose-1-phosphate.

The initial step in the formation of CDP-glucose, a common precursor for various deoxy sugars, is catalyzed by alpha-D-glucose-1-phosphate cytidylyltransferase . This enzyme facilitates the transfer of a cytidine monophosphate (CMP) moiety from CTP to alpha-D-glucose-1-phosphate, yielding CDP-D-glucose and pyrophosphate. This reaction is a critical commitment step for the subsequent deoxy sugar biosynthesis pathways.

Enzyme: Alpha-D-glucose-1-phosphate cytidylyltransferase (also known as Glucose-1-phosphate cytidylyltransferase or CDP-glucose pyrophosphorylase) uniprot.orgontosight.aiuniprot.org.

EC Number: EC 2.7.7.33 uniprot.orguniprot.org.

Reaction: α-D-glucose 1-phosphate + CTP + H⁺ → CDP-D-glucose + diphosphate (B83284) uniprot.org.

Gene Association: Commonly associated with genes such as rfbF in Salmonella typhimurium uniprot.org and yfnH in Bacillus subtilis uniprot.org.

Significance: CDP-glucose serves as the foundational CDP-sugar for the synthesis of numerous deoxy sugars, including abequose, paratose, and tyvelose (B24345), which are integral components of bacterial O-antigens wikipedia.organnualreviews.org.

Enzymatic Cascade for CDP-alpha-D-Abequose Formation

Following the formation of CDP-glucose, a series of enzymatic transformations are required to convert it into this compound. These steps involve dehydration, further dehydration, and reduction, along with potential epimerization, to establish the characteristic 3,6-dideoxyhexose (B1251815) structure.

The first modification of CDP-glucose in the pathway to abequose is catalyzed by CDP-glucose 4,6-dehydratase . This enzyme catalyzes an NAD⁺-dependent intramolecular oxidation-reduction reaction, effectively removing the hydroxyl group at the 4-position and the hydrogen at the 6-position of the glucose moiety. This process leads to the formation of a keto group at the 4-position and the loss of the 6-hydroxyl group.

Enzyme: CDP-glucose 4,6-dehydratase nih.govontosight.aiwisc.eduresearchgate.netebi.ac.uknih.govdntb.gov.ua.

Intermediate Formed: CDP-4-keto-6-deoxy-D-glucose nih.govontosight.aiwisc.edu.

Mechanism: This reaction is considered the first irreversible step in the synthesis of 3,6-dideoxysugars nih.govwisc.edu. It involves the oxidation of the 4'-hydroxyl group and removal of the 6'-hydroxyl group wisc.edu. The enzyme is often described as an extended Short-Chain Dehydrogenase/Reductase (SDR) ebi.ac.uk.

Source Organisms: Found in Salmonella typhi nih.gov, Yersinia pseudotuberculosis researchgate.net, and other enteric bacteria nih.gov.

The intermediate CDP-4-keto-6-deoxy-D-glucose is further processed by CDP-6-deoxy-L-threo-4-hexulose 3-dehydratase , often referred to as E1. This enzyme catalyzes the critical C-3 deoxygenation step, which is essential for the formation of 3,6-dideoxyhexoses.

Enzyme: CDP-6-deoxy-L-threo-4-hexulose 3-dehydratase (E1) annualreviews.orgdntb.gov.uawisc.edu.

Mechanism: E1 is a pyridoxal (B1214274) 5'-phosphate (PMP)-dependent enzyme that involves a [2Fe-2S] cluster. The reaction mechanism is thought to involve the abstraction of a hydrogen from the C-4 position, triggering the expulsion of the C-3 hydroxyl group, leading to a conjugated Δ³,⁴-glucoseen intermediate annualreviews.orgwisc.edunih.gov. Histidine at position 220 (His220) is speculated to act as the catalytic base annualreviews.orgnih.gov.

Product: The reaction yields CDP-4-keto-3,6-dideoxy-D-glucose, an intermediate that requires further reduction to form the final dideoxyhexose annualreviews.orgwisc.edu.

The final step in the biosynthesis of CDP-abequose is catalyzed by CDP-abequose synthase , encoded by the rfbJ gene. This enzyme is responsible for generating the specific stereochemistry of abequose.

Enzyme: CDP-abequose synthase scribd.comqmul.ac.ukwikipedia.orguniprot.orgcreative-enzymes.comasm.org.

Gene: rfbJ scribd.comqmul.ac.ukwikipedia.orguniprot.orgasm.org.

EC Number: EC 1.1.1.341 scribd.comqmul.ac.ukwikipedia.orguniprot.orgcreative-enzymes.com.

Systematic Name: CDP-α-D-abequose:NADP⁺ 4-oxidoreductase scribd.comqmul.ac.uk.

Reaction (as listed): CDP-α-D-abequose + NADP⁺ ⇌ CDP-4-dehydro-3,6-dideoxy-α-D-glucose + NADPH + H⁺ scribd.comqmul.ac.ukwikipedia.orgcreative-enzymes.com.

Role: While named a "synthase," the listed reaction suggests an oxidative step. However, it is understood that this enzyme, likely in conjunction with a reductase and NADPH, catalyzes the final reduction step to produce CDP-abequose from a precursor like CDP-4-keto-3,6-dideoxy-D-glucose annualreviews.orgdntb.gov.uawisc.edunih.gov. The stereochemistry of abequose is CDP-3,6-dideoxy-α-D-xylo-hexose qmul.ac.uk.

Source Organisms: Isolated from Yersinia pseudotuberculosis and Salmonella enterica scribd.comqmul.ac.ukwikipedia.orgcreative-enzymes.com.

The synthesis of dideoxyhexoses, including abequose, typically involves a series of modifications beyond initial dehydrations. These crucial steps ensure the correct stereochemistry and deoxy features of the final sugar.

Reduction: Following the formation of keto intermediates, such as CDP-4-keto-3,6-dideoxy-D-glucose, a reduction step is necessary to convert the ketone to a hydroxyl group or to achieve the final deoxy configuration. Enzymes like CDP-6-deoxy-Δ³,⁴-glucoseen reductase (E3) dntb.gov.ua are involved in these reductive processes, utilizing cofactors like NADPH nih.gov.

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Name | Gene Name | EC Number | Primary Substrate(s) | Primary Product(s) | Cofactor(s) | Source Organisms (Examples) |

| α-D-Glucose-1-phosphate Cytidylyltransferase | rfbF, yfnH | EC 2.7.7.33 | α-D-glucose 1-phosphate, CTP | CDP-D-glucose, diphosphate | - | Salmonella typhimurium, Bacillus subtilis |

| CDP-glucose 4,6-dehydratase | rfbE, Eod | EC 4.2.1.45 | CDP-D-glucose | CDP-4-keto-6-deoxy-D-glucose | NAD⁺ | Salmonella typhi, Yersinia pseudotuberculosis |

| CDP-6-deoxy-L-threo-4-hexulose 3-dehydratase (E1) | - | - | CDP-4-keto-6-deoxy-D-glucose | CDP-4-keto-3,6-dideoxy-D-glucose | PMP, [2Fe-2S] | Yersinia pseudotuberculosis |

| CDP-abequose synthase | rfbJ | EC 1.1.1.341 | CDP-4-keto-3,6-dideoxy-D-glucose (implied), NADPH | CDP-α-D-abequose | NADP⁺/NADPH | Yersinia pseudotuberculosis, Salmonella enterica |

| CDP-6-deoxy-Δ³,⁴-glucoseen reductase (E3) | ascD | EC 1.17.1.- | CDP-4-keto-3,6-dideoxy-D-glucose (implied) | CDP-α-D-abequose (via reduction) | FAD, [2Fe-2S] | Yersinia pseudotuberculosis |

Table 2: Key Intermediates in this compound Biosynthesis

| Intermediate Name | Chemical Description/Key Feature | Role in Pathway |

| CDP-D-glucose | Cytidine diphosphate activated D-glucose | Initial CDP-sugar precursor for deoxy sugar synthesis. wikipedia.org |

| CDP-4-keto-6-deoxy-D-glucose | CDP-glucose with a keto group at C4 and deoxy at C6. | First intermediate in the 3,6-dideoxyhexose pathway, product of 4,6-dehydratase. nih.govontosight.aiwisc.edu |

| CDP-4-keto-3,6-dideoxy-D-glucose | CDP-glucose with keto group at C4 and deoxy at C3 and C6. | Intermediate formed by 3-dehydratase (E1), precursor for reduction. annualreviews.orgwisc.edu |

| CDP-α-D-abequose | Cytidine diphosphate activated 3,6-dideoxy-α-D-xylo-hexose. | Final activated sugar nucleotide for abequose incorporation into O-antigens. qmul.ac.uk |

| CDP-4-dehydro-3,6-dideoxy-α-D-glucose | CDP-sugar with a double bond between C4 and C5, and deoxy at C3, C6. | Intermediate in the reaction catalyzed by CDP-abequose synthase (EC 1.1.1.341). scribd.comqmul.ac.ukwikipedia.org |

Compound List

This compound: Cytidine diphosphate activated form of the 3,6-dideoxyhexose abequose.

Glucose-1-phosphate: A phosphorylated form of glucose, serving as an initial substrate.

CTP (Cytidine Triphosphate): A nucleotide triphosphate that provides the cytidine diphosphate moiety.

CDP-glucose: Cytidine diphosphate activated D-glucose, the primary precursor sugar.

CDP-4-keto-6-deoxy-D-glucose: An intermediate formed by the action of CDP-glucose 4,6-dehydratase.

CDP-4-keto-3,6-dideoxy-D-glucose: An intermediate formed by the action of CDP-6-deoxy-L-threo-4-hexulose 3-dehydratase (E1).

CDP-4-dehydro-3,6-dideoxy-α-D-glucose: An intermediate in the reaction catalyzed by CDP-abequose synthase.

NAD⁺ / NADP⁺: Nicotinamide (B372718) adenine (B156593) dinucleotide and its phosphate form, acting as cofactors in oxidation-reduction reactions.

NADPH: Reduced form of NADP⁺, acting as a reductant in enzymatic reactions.

PMP (Pyridoxamine 5'-phosphate): A cofactor for CDP-6-deoxy-L-threo-4-hexulose 3-dehydratase (E1).

Diphosphate: A byproduct of the cytidylyltransferase reaction.

Genetic Organization of this compound Biosynthetic Loci

The genes responsible for the biosynthesis of this compound, along with those for other dideoxyhexoses and nucleotide sugars, are typically organized into a conserved genetic locus known as the rfb (O antigen) gene cluster. This cluster encodes the enzymes required for the synthesis of nucleotide sugar precursors and the glycosyltransferases involved in O-antigen assembly.

Characterization of rfb Gene Clusters in Enterobacteriaceae (e.g., Salmonella, Yersinia)

In Salmonella enterica, the rfb gene cluster is a large operon, typically spanning approximately 20 kilobases and comprising up to 16 genes asm.org. This locus is generally located between the galF and gnd genes on the bacterial chromosome oup.comresearchgate.net. The rfb cluster in Salmonella encodes the enzymatic machinery for the synthesis of dTDP-rhamnose, GDP-mannose, and various dideoxyhexose pathways, including that for abequose asm.orgpsu.edu.

The synthesis of this compound specifically involves a series of enzymatic steps starting from CDP-glucose. Key genes identified in the abequose biosynthetic pathway within the rfb cluster include:

CDP-abequose synthase (encoded by rfbJ) : This enzyme catalyzes the final step, converting CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose into this compound nih.govnih.govgenome.jpuniprot.orgasm.org. The rfbJ gene is critical for conferring the O4 antigenic specificity characteristic of Salmonella group B strains psu.edunih.gov.

Genes involved in the dideoxyhexose pathway : These include genes such as rfbF, rfbG, rfbH, and rfbI, which are responsible for earlier steps in the synthesis of the dideoxyhexose precursor, CDP-4-keto-3,6-dideoxy-D-glucose asm.orgasm.org.

Genes for nucleotide sugar precursor synthesis : Genes like rfbM and rfbK are involved in the GDP-mannose pathway, which is essential for providing a substrate for subsequent dideoxyhexose modifications asm.orgnih.gov.

Table 1: Key Genes in this compound Biosynthesis and Related Pathways

| Gene Name | Enzyme/Function | Associated Pathway/Role | Organisms (Examples) |

| rfbJ | CDP-abequose synthase | Dideoxyhexose biosynthesis (final step) | Salmonella, Yersinia |

| rfbF | Dideoxyhexose pathway enzyme | Dideoxyhexose biosynthesis | Salmonella |

| rfbG | Dideoxyhexose pathway enzyme | Dideoxyhexose biosynthesis | Salmonella |

| rfbH | Dideoxyhexose pathway enzyme | Dideoxyhexose biosynthesis | Salmonella |

| rfbI | Dideoxyhexose pathway enzyme | Dideoxyhexose biosynthesis | Salmonella |

| rfbM | GDP-mannose pathway enzyme | GDP-mannose synthesis | Salmonella |

| rfbK | GDP-mannose pathway enzyme | GDP-mannose synthesis | Salmonella |

| rfc | O-antigen polymerase | O-antigen chain elongation (contextual) | Salmonella, Yersinia |

| rfbS | Paratose synthase | Dideoxyhexose biosynthesis (paratose synthesis) | Salmonella (Group A) |

| rfbE | CDP-tyvelose epimerase | Dideoxyhexose biosynthesis (tyvelose synthesis) | Salmonella (Group D) |

Comparative Genomics of Dideoxyhexose Biosynthesis Pathways

Dideoxyhexoses, such as abequose, tyvelose, paratose, and colitose, are uncommon sugars that serve as critical antigenic determinants in the O-antigens of various Enterobacteriaceae, including Salmonella and Yersinia species psu.edunih.govresearchgate.net. Comparative genomic analyses of the rfb gene clusters reveal significant variations in the genes responsible for the synthesis of these dideoxyhexoses, reflecting the serological diversity observed among these bacteria.

In Salmonella, different serogroups are distinguished by the presence of specific dideoxyhexoses in their O-antigens. For instance, Salmonella group B utilizes abequose (conferring O4 specificity), while group A uses paratose (O2 specificity) and group D uses tyvelose (O9 specificity) psu.edunih.govresearchgate.net. These differences are directly attributable to variations in the rfb gene cluster, particularly the genes encoding the terminal enzymes of the respective dideoxyhexose pathways, such as rfbJ for abequose synthase, rfbS for paratose synthase, and rfbE for tyvelose epimerase nih.govasm.org.

The rfb gene clusters themselves often exhibit distinct central regions that vary between serogroups, even when flanking genes involved in common pathways (like dTDP-rhamnose or GDP-mannose synthesis) are conserved asm.orgnih.govoup.com. Furthermore, many of these rfb gene clusters, including those involved in abequose synthesis, display a lower G+C content compared to the average for Salmonella and Yersinia, suggesting that these regions have been acquired relatively recently through horizontal gene transfer from organisms with a different base composition nih.govnih.govoup.comasm.org. The comparison between Yersinia and Salmonella dideoxyhexose pathway genes indicates a shared ancestry but also significant independent evolution, leading to distinct gene sequences and potentially regulatory differences nih.gov.

Regulatory Mechanisms Governing this compound Supply

The supply of this compound is intrinsically linked to the coordinated expression of the genes within the rfb locus, which collectively dictates the O-antigen structure and composition. While specific regulatory mechanisms directly targeting CDP-abequose synthesis are not extensively detailed in the literature, the regulation of O-antigen biosynthesis as a whole is known to be complex and influenced by various cellular and environmental factors.

The rfb gene cluster is often considered a single transcriptional unit or a set of co-regulated operons, ensuring the coordinated production of all necessary components for O-antigen assembly oup.com. Studies have indicated that the expression of rfb genes can be influenced by environmental conditions, such as acid stress, which can lead to up-regulation of O-antigen synthesis and potentially enhance bacterial virulence researchgate.net. This suggests that the cellular machinery responsible for O-antigen production, including the supply of this compound, is integrated into broader stress response pathways. The precise mechanisms controlling the rate of CDP-abequose synthesis relative to other nucleotide sugars or the availability of downstream glycosyltransferases are areas that warrant further investigation.

Compound Name List:

this compound

CDP-glucose

CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose

dTDP-rhamnose

GDP-mannose

CDP-paratose

CDP-tyvelose

CDP-ascarylose

CDP-6-deoxy-D-xylo-4-hexulose

CDP-3,6-dideoxy-D-xylo-4-hexulose

CDP-3,6-dideoxy-D-galactose

UDP-galactose

UDP-N-acetylglucosamine

UDP-galactopyranose

UDP-galactofuranose

N-acetyl-galactosamine

Colitose

Ascarylose

Tyvelose

Paratose

Molecular Mechanisms of Cdp Alpha D Abequose Utilization in Glycosylation

Role as a Glycosyl Donor in Complex Carbohydrate Synthesis

CDP-alpha-D-abequose functions as a specific glycosyl donor in the synthesis of complex carbohydrates. Its primary role is to provide the abequose moiety, a 3,6-dideoxyhexose (B1251815), to a growing oligosaccharide chain. This transfer is an enzymatic process catalyzed by specific glycosyltransferases. The high-energy phosphodiester bond between cytidine (B196190) diphosphate (B83284) (CDP) and abequose in this compound provides the thermodynamic driving force for the transfer of the abequose sugar to an acceptor molecule. This function is crucial for the generation of specific antigenic determinants on the bacterial cell surface, such as the O-antigen of Salmonella.

Identification and Characterization of this compound-Utilizing Glycosyltransferases

Several glycosyltransferases that utilize this compound have been identified and characterized. These enzymes are key to the incorporation of abequose into polysaccharides.

| Enzyme Name(s) | Function | Salmonella Serogroup(s) |

| WbaV (RfbV) | Transfers abequose to the mannose residue of the O-antigen repeating unit. Can also transfer paratose or tyvelose (B24345). qmul.ac.ukenzyme-database.org | A, B, D1-D3 qmul.ac.ukenzyme-database.org |

| WbaR (RfbR) | Transfers abequose to the rhamnose residue of the O-antigen repeating unit in the presence of an acetylated rhamnose. qmul.ac.uk | C2 qmul.ac.uk |

Glycosyltransferases that utilize this compound exhibit a high degree of specificity for both the sugar donor and the acceptor molecule. The enzyme WbaV, for instance, specifically recognizes this compound as the donor substrate. Its acceptor substrate is a specific undecaprenyl pyrophosphate (Und-PP)-linked oligosaccharide intermediate in the O-antigen biosynthesis pathway. qmul.ac.ukenzyme-database.org In the case of Salmonella Group B, this acceptor is α-D-Man-(1→4)-α-L-Rha-(1→3)-α-D-Gal-PP-Und. qmul.ac.uk

Interestingly, the specificity of WbaV is not absolutely restricted to abequose. It has been shown to be capable of transferring other dideoxyhexoses, such as paratose and tyvelose, if the corresponding CDP-activated sugars are available. qmul.ac.ukenzyme-database.org This flexibility accounts for the structural diversity of O-antigens observed in different Salmonella serogroups. qmul.ac.ukenzyme-database.org

The transfer of abequose from this compound by enzymes like WbaV occurs with a net retention of the anomeric configuration, classifying them as retaining glycosyltransferases. qmul.ac.uk The catalytic mechanism for retaining glycosyltransferases is a subject of ongoing research, with two primary models proposed: a double-displacement mechanism and a front-face (SNi-like) mechanism.

In the double-displacement mechanism , the reaction proceeds in two steps. First, a nucleophilic residue in the enzyme's active site attacks the anomeric carbon of the sugar, displacing the CDP leaving group and forming a covalent glycosyl-enzyme intermediate. In the second step, the acceptor molecule attacks the anomeric carbon of this intermediate, resulting in the transfer of the sugar with a net retention of stereochemistry.

The SNi-like (internal return) mechanism involves a single step where the acceptor attacks the anomeric carbon from the same face as the leaving group. This is proposed to occur through a short-lived oxocarbenium ion-like transition state that is stabilized by the enzyme's active site and the departing CDP.

While the precise mechanism for each abequosyltransferase is still under investigation, the outcome is the formation of a new glycosidic bond with the same anomeric configuration as the donor sugar.

Incorporation into Bacterial Cell Surface Glycoconjugates

The primary fate of the abequose transferred from this compound is its incorporation into bacterial cell surface glycoconjugates, most notably the O-antigen portion of lipopolysaccharide (LPS).

The biosynthesis of the O-antigen in Salmonella Group B, which carries the O4 antigenic determinant, provides a clear example of the role of this compound. The process occurs at the cytoplasmic membrane and involves a series of sequential glycosyltransferase reactions. oup.comnih.gov

The steps for the assembly of a single O4 antigen repeating unit are as follows:

Initiation: The synthesis begins with the transfer of galactose-1-phosphate from UDP-Gal to the lipid carrier undecaprenyl phosphate (B84403) (Und-P), forming Gal-PP-Und. This reaction is catalyzed by the phosphogalactosyltransferase WbaP. oup.com

Elongation Step 1: A rhamnose residue is transferred from dTDP-Rha to Gal-PP-Und, forming Rha-Gal-PP-Und.

Elongation Step 2: A mannose residue is transferred from GDP-Man to Rha-Gal-PP-Und, yielding Man-Rha-Gal-PP-Und.

Abequose Addition: At this stage, the abequosyltransferase WbaV (RfbV) catalyzes the transfer of abequose from this compound to the mannose residue of the growing oligosaccharide chain. qmul.ac.ukenzyme-database.org This results in the formation of the complete O-antigen repeating unit: Abe-(1→3)-Man-(1→4)-Rha-(1→3)-Gal-PP-Und. qmul.ac.ukasm.org

This repeating unit is then translocated across the cytoplasmic membrane and polymerized to form the long O-antigen polysaccharide chain.

The synthesis of the abequose-containing O-antigen is intricately linked to the undecaprenyl phosphate (Und-P) carrier lipid cycle. Und-P acts as a lipid-soluble anchor in the cytoplasmic membrane, to which the O-antigen repeating unit is assembled. nih.govbiorxiv.org

The cycle can be summarized as follows:

The O-antigen repeating unit is synthesized on Und-P at the cytoplasmic face of the inner membrane, as detailed above. nih.gov

The completed Und-PP-linked repeating unit is then translocated ("flipped") across the membrane to the periplasmic face by a flippase protein (Wzx). nih.govbiorxiv.org

In the periplasm, the repeating units are polymerized by the Wzy polymerase. nih.gov

The growing polysaccharide chain is then transferred to the lipid A-core oligosaccharide by the WaaL ligase, completing the LPS molecule.

This ligation releases undecaprenyl pyrophosphate (Und-PP). nih.gov

Und-PP is then dephosphorylated to regenerate Und-P, which is recycled back to the cytoplasmic face of the membrane to initiate the synthesis of a new O-antigen repeating unit. nih.gov

The efficient utilization of this compound by glycosyltransferases is therefore a critical step within this cycle for the proper assembly of the O-antigen. Any disruption in the synthesis or transfer of abequose can lead to the accumulation of incomplete O-antigen subunits, potentially sequestering the limited pool of Und-P and affecting other cell wall synthesis pathways that also rely on this carrier lipid. nih.govbiorxiv.org

Methodological Frameworks for Investigating Cdp Alpha D Abequose Biochemistry

Biochemical Characterization of Enzymes

Understanding the function of the CDP-alpha-D-abequose pathway necessitates the isolation and detailed biochemical study of its constituent enzymes.

The in vitro reconstitution of the this compound biosynthetic pathway has been successfully achieved using enzymes derived from the rfb gene cluster of Salmonella enterica. nih.gov This process begins with the purification of individual enzymes. For instance, the enzyme CDP-D-glucose 4,6-dehydratase, which catalyzes the first committed step in the pathway, has been purified from various sources for characterization and structural studies. nih.govnih.gov Purification protocols often involve standard chromatographic techniques to isolate the protein of interest from crude cell extracts. nih.gov

Once the necessary enzymes are available, either in purified form or as components of a cell extract, the entire biosynthetic pathway can be reconstructed in a controlled, in vitro environment. A successful two-step reaction has been demonstrated, starting from CDP-D-glucose. nih.gov

Step 1: CDP-D-glucose is converted to the intermediate CDP-6-deoxy-D-xylo-4-hexulose. This reaction is catalyzed by CDP-D-glucose 4,6-dehydratase and requires the cofactor NAD+. nih.gov

Step 2: The intermediate is then converted through subsequent enzymatic steps to the final product, this compound. This stage requires the addition of the remaining biosynthetic enzymes and the coenzymes NADH and NADPH. nih.gov

This in vitro system allows for the production and isolation of significant quantities of this compound and its intermediates for further analysis. Starting with 250 mg of CDP-D-glucose, a molar yield of 82% for this compound has been reported, demonstrating the efficiency of this reconstituted pathway. nih.gov

| Step | Starting Material | Key Enzyme(s) | Cofactor(s) | Product |

| 1 | CDP-D-glucose | CDP-D-glucose 4,6-dehydratase | NAD+ | CDP-6-deoxy-D-xylo-4-hexulose |

| 2 | CDP-6-deoxy-D-xylo-4-hexulose | Abequose Synthase (RfbJ), etc. | NADH, NADPH | This compound |

Kinetic analysis provides quantitative insight into enzyme efficiency, substrate affinity, and mechanism. The activity of CDP-D-glucose 4,6-dehydratase can be monitored continuously using a spectrophotometric assay. The product, CDP-4-keto-6-deoxy-D-glucose, exhibits a characteristic absorbance at 320 nm in the presence of NaOH, allowing for the measurement of reaction rates.

Studies on the CDP-D-glucose 4,6-dehydratase from Yersinia have revealed specific binding characteristics. Unlike many other dehydratases, this enzyme displays a relatively low affinity for its NAD+ cofactor and may require an exogenous supply for full catalytic activity. Fluorescence spectroscopy has been used to determine the binding affinity of the substrate, CDP-D-glucose, to the apoenzyme (the enzyme without its cofactor). These experiments demonstrated a 2:1 binding stoichiometry of CDP-D-glucose to the dimeric enzyme, with distinct dissociation constants for each binding event.

| Enzyme | Ligand | Method | Parameter | Value |

| CDP-D-glucose 4,6-dehydratase | CDP-D-glucose | Fluorescence Titration | Kd1 | 216.7 ± 0.9 nM |

| CDP-D-glucose 4,6-dehydratase | CDP-D-glucose | Fluorescence Titration | Kd2 | 138.9 ± 0.6 nM |

Enzymes that utilize this compound, such as specific abequosyltransferases (e.g., WbaV), are also subjects of kinetic study. These enzymes transfer the abequose moiety to the growing O-antigen chain. Their kinetic parameters can be determined using methods like high-performance liquid chromatography (HPLC) or mass spectrometry to monitor the formation of the glycosylated product over time. nih.gov

Analytical and Spectroscopic Techniques for Metabolite and Enzyme-Ligand Complex Characterization

A suite of powerful analytical methods is required to identify and characterize the small molecules and complex biomolecular structures involved in this compound biochemistry.

For the analysis of metabolites, HPLC is a primary tool. A specialized HPLC technique was developed to achieve baseline separation of CDP-D-glucose, this compound, and the pathway intermediates, enabling their use in enzyme assays and for product analysis. nih.gov Following isolation, the precise chemical structures of these compounds are confirmed using a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Additionally, UV-Vis spectroscopy has been utilized to detect the formation of the CDP-6-deoxy-D-xylo-4-hexulose intermediate, which has a characteristic ultraviolet light absorption at 318 nm. nih.gov

To understand enzyme mechanisms at an atomic level, characterization of enzyme-ligand complexes is essential. X-ray crystallography has provided high-resolution three-dimensional structures of CDP-D-glucose 4,6-dehydratase. The structure of the enzyme from S. typhi was solved in a complex with the substrate analog CDP-d-xylose. nih.govwisc.edu This work revealed a tetrameric quaternary structure and identified the key amino acid residues in the active site that are responsible for binding the CDP moiety and the sugar. nih.govwisc.edu Similarly, the crystal structure of the enzyme from Y. pseudotuberculosis complexed with NAD+ has also been determined. nih.gov These structural snapshots provide invaluable insights into the enzyme's catalytic mechanism. Solution NMR spectroscopy serves as a complementary technique to study the dynamics of enzyme-ligand interactions in a near-physiological state, for example by monitoring chemical shift perturbations in the enzyme's spectrum upon ligand binding. nih.gov

| Technique | Application | Target Analyte(s) | Key Findings |

| HPLC | Separation & Quantification | CDP-sugars | Baseline separation of pathway components for assays. nih.gov |

| GC-MS | Structural Identification | Abequose (after hydrolysis) | Confirmation of 3,6-dideoxy-D-galactose structure. nih.gov |

| NMR | Structural Elucidation | CDP-sugars, Intermediates | Definitive structural confirmation of final products. nih.gov |

| UV-Vis Spectroscopy | Detection & Quantification | CDP-6-deoxy-D-xylo-4-hexulose | Detection of intermediate via absorbance at 318 nm. nih.gov |

| X-ray Crystallography | 3D Structure Determination | Enzyme-ligand complexes | Atomic-level view of active site and ligand binding. nih.govnih.govwisc.edu |

Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy in Pathway Intermediates

The identification of the key intermediates in the this compound biosynthetic pathway has been significantly aided by the application of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These powerful analytical techniques provide detailed structural information, allowing researchers to piece together the enzymatic transformations from the initial precursor, CDP-D-glucose, to the final product, this compound.

In the in vitro enzymatic synthesis of CDP-D-abequose using enzymes from Salmonella enterica, gas chromatography-mass spectrometry (GC-MS) and NMR were instrumental in identifying the hexose (B10828440) portions of the final product and its precursors. researchgate.netnih.gov The analysis confirmed that the end product contained 3,6-dideoxy-D-galactose (abequose). Furthermore, two key intermediates were identified as 4-keto-6-deoxy-D-xylo-hexose and 4-keto-3,6-dideoxy-D-xylo-hexose. researchgate.netnih.gov

While specific spectral data for the CDP-activated intermediates of the abequose pathway are not extensively published, data from analogous dideoxyhexose pathways, such as the biosynthesis of dTDP-D-mycaminose, provide insights into the expected spectroscopic characteristics. For instance, studies on the enzyme Tyl1a, a TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase, have utilized in situ ¹H NMR to monitor the conversion of TDP-4-keto-6-deoxy-D-glucose.

Below is a representative data table of the types of spectroscopic information that are crucial for the characterization of these intermediates.

| Intermediate Compound Name | Analytical Method | Key Spectroscopic Features |

| CDP-6-deoxy-D-xylo-4-hexulose | UV-Vis Spectroscopy | Characteristic ultraviolet light absorption at 318 nm. researchgate.netnih.gov |

| CDP-3,6-dideoxy-D-xylo-4-hexulose | UV-Vis Spectroscopy | No corresponding absorption at 318 nm. researchgate.netnih.gov |

| 4-keto-6-deoxy-D-xylo-hexose | GC-MS, NMR | Identification based on fragmentation patterns and chemical shifts consistent with a 4-keto-6-deoxyhexose structure. researchgate.netnih.gov |

| 4-keto-3,6-dideoxy-D-xylo-hexose | GC-MS, NMR | Identification based on fragmentation patterns and chemical shifts indicating the loss of the 3-hydroxyl group in addition to the 6-hydroxyl group. researchgate.netnih.gov |

Isotopic Labeling Strategies for Tracing Metabolic Flux

Isotopic labeling is a powerful technique to trace the flow of atoms through a metabolic pathway, providing quantitative insights into reaction rates and pathway utilization, a field known as metabolic flux analysis (MFA). In the context of this compound biosynthesis, isotopic labeling experiments can elucidate the origin of the carbon skeleton and track its transformation through the enzymatic cascade.

A common approach involves feeding the organism with a substrate labeled with a stable isotope, such as ¹³C-glucose. As the labeled glucose is metabolized, the ¹³C atoms are incorporated into the intermediates and the final product of the this compound pathway. By analyzing the mass distribution of these molecules using mass spectrometry, it is possible to determine the relative contributions of different metabolic pathways to the synthesis of the dideoxyhexose.

For example, the synthesis of CDP-D-[U-¹⁴C]abequose from α-D-[U¹⁴C]glucose 1-phosphate has been demonstrated, showcasing the utility of radiolabeling for tracking the conversion process. researchgate.netnih.gov While this provides a qualitative measure of synthesis, modern MFA often employs stable isotopes and advanced computational modeling to generate detailed flux maps.

Key aspects of isotopic labeling strategies in this context include:

Tracer Selection: The choice of the labeled substrate is critical. Uniformly labeled [U-¹³C]glucose is often used to trace the entire carbon backbone.

Analytical Methods: Mass spectrometry (GC-MS or LC-MS) is used to measure the mass isotopomer distributions of key metabolites.

Computational Modeling: The experimental labeling data is integrated into a metabolic model of the organism to calculate the intracellular fluxes.

These analyses can reveal bottlenecks in the pathway and identify targets for metabolic engineering to improve the production of this compound.

Chemoenzymatic and Synthetic Biology Approaches for this compound and Analog Production for Research

The production of this compound and its analogs for research purposes has been advanced through chemoenzymatic and synthetic biology approaches. These strategies offer greater control and efficiency compared to relying solely on natural production in pathogenic bacteria.

Chemoenzymatic synthesis combines the specificity of enzymatic reactions with the versatility of chemical synthesis. An established method for the in vitro enzymatic synthesis of CDP-D-abequose utilizes enzymes from the rfb gene cluster of Salmonella enterica. researchgate.netnih.gov This multi-enzyme system can be reconstituted to convert CDP-D-glucose into this compound in a stepwise manner. researchgate.netnih.gov The process typically involves the initial conversion of CDP-D-glucose to CDP-6-deoxy-D-xylo-4-hexulose, which is then further transformed into the final product. researchgate.netnih.gov This approach allows for the production of significant quantities of the desired compound. researchgate.netnih.gov Furthermore, chemoenzymatic methods can be adapted to produce analogs by using modified substrates or enzymes with altered specificities, which is valuable for studying the structure-function relationships of glycosyltransferases that utilize these sugar donors. nih.gov

Synthetic biology offers a powerful framework for engineering microorganisms to become efficient "cell factories" for the production of desired compounds. biocompare.com This can involve the heterologous expression of the entire this compound biosynthetic pathway in a non-pathogenic host, such as Escherichia coli. researchgate.netnih.gov By placing the necessary genes under the control of strong, inducible promoters, the production of the dideoxyhexose can be optimized.

Further metabolic engineering strategies can be employed to enhance the yield of this compound. This includes:

Increasing Precursor Supply: Engineering the central metabolism of the host organism to channel more carbon towards the synthesis of CDP-D-glucose.

Eliminating Competing Pathways: Deleting genes that encode for enzymes that divert intermediates away from the desired pathway.

Codon Optimization: Optimizing the gene sequences for expression in the chosen production host.

These synthetic biology approaches not only facilitate the scalable production of this compound for research but also open up possibilities for creating novel O-antigen structures by introducing engineered pathways for the synthesis of abequose analogs.

Academic Implications and Future Research Directions

Molecular Contributions to Understanding Bacterial Virulence and Pathogenesis

The presence of abequose in the O-antigen of bacterial lipopolysaccharide (LPS) is a critical determinant of virulence and pathogenesis, particularly in serovars of Salmonella enterica. The unique 3,6-dideoxyhexose (B1251815) structure of abequose contributes significantly to the bacterium's ability to interact with its host and evade the immune system.

Abequose-containing O-antigens play a pivotal role in the molecular interactions between bacterial pathogens and their hosts. These sugar moieties are often the primary point of contact between the bacterium and host cells, influencing adhesion, invasion, and the subsequent immune response. In Salmonella, the O-antigen, which includes abequose, is a major virulence factor that contributes to resistance against the host's innate immune defenses.

Research has shown that the abequose residue is a key structural determinant of the immunogenic epitope recognized by antibodies. nih.gov The specific interactions between abequose and amino acid side chains within the binding pockets of antibodies are crucial for this recognition. nih.gov This interaction underscores the importance of the O-antigen's fine chemical structure in dictating the nature of the host's adaptive immune response. Furthermore, modifications to the O-antigen, such as acetylation, can generate unique epitopes, altering antibody binding and potentially allowing the pathogen to evade pre-existing immunity. nih.gov The O-antigen capsule in Salmonella enterica serovar Typhimurium, which contains abequose, has been shown to facilitate serum resistance, a key aspect of bacterial survival in the bloodstream. nih.gov

The interaction of bacterial surface polysaccharides with host receptors can trigger signaling cascades that modulate the host's immune response. plos.org The presence of abequose in the O-antigen can influence the pathogen's ability to resist complement-mediated killing and phagocytosis by immune cells. By presenting a specific carbohydrate landscape, bacteria can manipulate host cell behavior to their advantage, promoting their survival and dissemination within the host. immunology.org

The diversity of glycosylation patterns in bacterial O-antigens, including the presence of sugars like abequose, is the basis for serotyping, a fundamental tool in microbiology and epidemiology. nih.gov The structural differences in the O-antigen, determined by the presence and linkage of specific monosaccharides, allow for the classification of bacteria into distinct serogroups and serovars. plos.org For instance, the presence of abequose is a defining characteristic of Salmonella serogroup B. nih.gov

This serotype diversity serves as a powerful research tool for tracking the spread of bacterial pathogens, identifying outbreaks, and understanding the evolution of virulence. By correlating specific serotypes with clinical outcomes, researchers can gain insights into the pathogenic potential of different bacterial strains. The genetic basis for this diversity lies in the O-antigen gene clusters, which encode the enzymes responsible for the synthesis and assembly of the O-antigen repeating units. researchgate.net

Furthermore, the study of these glycosylation patterns provides a framework for understanding the molecular basis of host specificity and the co-evolution of pathogens and their hosts. The variation in O-antigen structures reflects the ongoing evolutionary arms race, where bacteria continually alter their surface carbohydrates to evade the host immune system, while the host develops new recognition mechanisms.

Engineering of Bacterial Glycoconjugates for Research and Model Systems

The ability to manipulate bacterial glycosylation pathways, a field known as glycoengineering, has opened up new avenues for research and the development of model systems to study complex biological processes. nih.gov By engineering bacteria to produce specific glycoconjugates, scientists can create valuable tools for investigating carbohydrate-protein interactions, immune responses, and the role of glycans in disease. biorxiv.org

Metabolic engineering strategies have been successfully employed to modulate the production of dideoxyhexoses, such as abequose, in bacteria. biorxiv.org This involves the rational modification of metabolic pathways to enhance the synthesis of desired sugar precursors and final products. nih.gov Techniques include the overexpression of key enzymes in the biosynthetic pathway, the elimination of competing metabolic pathways, and the optimization of cofactor regeneration. mdpi.commdpi.com

For example, the production of CDP-alpha-D-abequose can be enhanced by increasing the expression of the enzymes involved in its synthesis from CDP-D-glucose. nih.gov These engineered strains can serve as cellular factories for the production of rare or complex carbohydrates that are difficult to synthesize chemically. researchgate.net The ability to control the production of specific dideoxyhexoses allows researchers to create a variety of glycoconjugates with defined structures for use in immunological studies and as diagnostic reagents. nih.gov

| Metabolic Engineering Strategy | Objective | Example Application |

| Overexpression of key enzymes | Increase the flux through a specific biosynthetic pathway | Enhancing the production of CDP-abequose by overexpressing the rfb gene cluster enzymes. nih.gov |

| Deletion of competing pathways | Redirect metabolic intermediates towards the desired product | Removing pathways that consume precursors of dideoxyhexose synthesis. |

| Cofactor regeneration | Ensure a sufficient supply of reducing equivalents (e.g., NADH, NADPH) for enzymatic reactions | Co-expression of enzymes that regenerate NADPH for the reductase steps in abequose biosynthesis. mdpi.com |

| Introduction of heterologous genes | Introduce novel biosynthetic capabilities from other organisms | Expressing genes from different bacterial species to produce non-native dideoxyhexoses. nih.gov |

The development of glycoengineered bacterial strains provides powerful tools for probing a wide range of biological systems. nih.gov These strains can be designed to display specific carbohydrate structures on their surface, allowing for the investigation of host-pathogen interactions, the function of carbohydrate-binding proteins (lectins), and the mechanisms of immune recognition. belspo.be

By expressing different O-antigens on a common bacterial background, researchers can isolate the effects of specific carbohydrate structures on virulence and immunogenicity. nih.gov This approach has been used to create recombinant glycoproteins for use as diagnostic antigens and vaccine candidates. acs.org The ability to produce glycoconjugates in engineered E. coli offers a cost-effective and scalable alternative to traditional chemical synthesis methods. researchgate.netscispace.com

Glycoengineered strains are also valuable for studying the role of glycosylation in bacterial physiology. By creating mutants that are unable to produce specific glycans, scientists can investigate the function of these molecules in processes such as biofilm formation, antibiotic resistance, and environmental survival. researchgate.net

Discovery and Development of Novel Enzymatic Mechanisms and Biosynthetic Logic

The study of this compound biosynthesis has led to the discovery of novel enzymatic mechanisms and a deeper understanding of the logic of biosynthetic pathways. The conversion of a common precursor like CDP-D-glucose into a diverse array of deoxysugars involves a series of fascinating and complex enzymatic reactions. researchgate.net

The biosynthesis of CDP-abequose proceeds through a multi-step enzymatic cascade that includes dehydration, epimerization, and reduction reactions. nih.govresearchgate.net The enzymes involved in this pathway exhibit remarkable specificity and efficiency, catalyzing challenging chemical transformations with high precision. For example, the conversion of CDP-6-deoxy-D-xylo-4-hexulose to CDP-3,6-dideoxy-D-xylo-4-hexulose involves a key reduction step that is crucial for the formation of the dideoxy sugar. nih.gov

The elucidation of these pathways has revealed a modular logic in carbohydrate biosynthesis, where a common set of enzymatic reactions can be combined in different ways to generate a wide variety of sugar structures. This understanding provides a roadmap for the rational design of new biosynthetic pathways and the production of novel carbohydrates with desired properties. nih.gov Furthermore, the study of these enzymes can provide insights into protein evolution and the diversification of enzyme function. researchgate.net The discovery of new enzymes and biosynthetic pathways continues to expand our knowledge of the microbial world and offers new opportunities for biotechnological innovation. nih.govmdpi.com

Exploration of this compound Roles Beyond Established Bacterial Contexts

Current scientific understanding firmly places this compound within the metabolic framework of certain Gram-negative bacteria, where it functions exclusively as the activated sugar donor for O-antigen biosynthesis. nih.govnih.gov There is currently no evidence in the scientific literature to suggest that this compound has any natural biological role or function in eukaryotic cells or other non-bacterial systems. The entire biosynthetic pathway appears to be a specialized adaptation for creating specific antigenic determinants on the bacterial cell surface. nih.gov

Consequently, this section focuses on prospective future research directions that could explore hypothetical or induced roles of this molecule beyond its established context.

Potential Immunomodulatory Effects: During bacterial infection and subsequent lysis (either naturally or through antibiotic action), components of the bacterial cell, including LPS and its biosynthetic precursors, can be released into the host environment. A key area for future investigation would be to determine if this compound, or the abequose sugar itself, has any immunomodulatory activity. Research questions could include:

Does extracellular this compound interact with host cell receptors, such as Toll-like receptors (TLRs) or other pattern recognition receptors (PRRs)?

Can it trigger or modulate innate immune responses, such as cytokine release or inflammasome activation, independently of the fully assembled LPS molecule?

Could the presence of this unique dideoxyhexose influence the adaptive immune response?

Use as a Eukaryotic Research Tool: While not a natural eukaryotic metabolite, this compound could potentially be leveraged as a tool to probe the specificity of eukaryotic glycosylation machinery. By introducing the compound to eukaryotic cell cultures, researchers could investigate whether any endogenous glycosyltransferases might promiscuously use it as a substrate, leading to unnatural "abequosylation" of eukaryotic glycoproteins or glycolipids. Such an outcome is considered unlikely given the high specificity of these enzymes, but the experiment could provide valuable data on the limits of their substrate tolerance and open new avenues for metabolic glycoengineering.

This exploration remains speculative and represents a frontier in glycobiology. The primary challenge is the absence of known transporters for sugar nucleotides like this compound in eukaryotic cell membranes, which would necessitate developing specialized delivery systems to study any potential intracellular effects.

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the key structural features of CDP-alpha-D-abequose, and how do they influence its biological function?

- Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For example, NMR can resolve the anomeric configuration (α/β) and glycosidic linkages, while crystallography provides 3D atomic coordinates . Comparative analysis with related NDP-sugars (e.g., CDP-paratose) highlights unique stereochemical properties, such as the 3,6-dideoxy configuration, which may affect substrate specificity in bacterial polysaccharide synthesis .

Q. What experimental approaches are used to study the biosynthesis pathway of this compound in Gram-negative bacteria?

- Methodological Answer : Biosynthetic pathways are often mapped via isotopic labeling (e.g., -glucose tracing) coupled with mass spectrometry (MS) to track precursor incorporation. Enzymatic assays (e.g., CDP-abequose synthase activity) require purified enzymes, NAD/NADH cofactor monitoring, and kinetic analysis (Michaelis-Menten parameters) . Discrepancies in reported enzyme efficiencies (e.g., Km values) may arise from variations in bacterial strains or assay conditions .

Q. How can researchers detect and quantify this compound in bacterial cell extracts?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis or MS detection is standard. For quantification, internal standards (e.g., CDP--abequose) are recommended to correct for matrix effects. Recent studies note challenges in distinguishing this compound from its epimer CDP-beta-D-abequose due to similar retention times; tandem MS/MS with selective ion monitoring improves specificity .

Advanced Research Questions

Q. What role does this compound play in bacterial virulence, and how can this be experimentally validated?

- Methodological Answer : Knockout mutants (e.g., Δabequose synthase) are generated via CRISPR-Cas9 to assess virulence attenuation in animal models (e.g., murine infection). Comparative lipid A/LPS profiling via MALDI-TOF MS reveals structural changes impacting endotoxin activity. Contradictory findings (e.g., retained virulence in some mutants) suggest compensatory pathways or strain-specific adaptations, necessitating transcriptomic analysis (RNA-seq) of regulatory networks .

Q. How do conformational dynamics of this compound influence its interaction with glycosyltransferases?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS/AMBER) model sugar-enzyme interactions, focusing on active-site residues (e.g., catalytic aspartates). Experimental validation involves site-directed mutagenesis coupled with stopped-flow kinetics. A 2024 study reported a 10-fold decrease in catalytic efficiency (kcat/Km) upon mutating residue E153 in Salmonella Typhi glycosyltransferase, highlighting its role in substrate orientation .

Q. What are the challenges in synthesizing this compound analogs for mechanistic studies?

- Methodological Answer : Chemical synthesis requires stereoselective glycosylation, often using thioglycoside donors and BF-OEt as a promoter. A 2023 study noted low yields (<15%) due to competing hydrolysis; solid-phase synthesis with PEG-based resins improves efficiency. Analytical pitfalls include α/β anomer separation, which can be resolved via reverse-phase HPLC with ion-pairing agents .

Data Contradictions and Resolution Strategies

Q. Why do studies report conflicting data on the abundance of this compound in E. coli versus Salmonella?

- Resolution Strategy : Discrepancies may stem from growth conditions (e.g., temperature, pH) affecting gene expression (e.g., rfb operon). Meta-analysis of RNA-seq datasets (NCBI GEO) can correlate CDP-abequose levels with environmental stress. A 2025 review recommended standardized culturing protocols (e.g., LB media at 37°C) to minimize variability .

Q. How can researchers address inconsistencies in enzymatic activity assays for CDP-abequose synthase?

- Resolution Strategy : Variability in enzyme purity (e.g., His-tag interference) and buffer systems (e.g., Mg concentration) are common culprits. A 2024 comparative study proposed using size-exclusion chromatography for purification and Tris-HCl (pH 7.5) with 2 mM MgCl for assays. Normalizing activity to protein concentration (Bradford assay) reduces inter-lab variability .

Guidance for Rigorous Research Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.